molecular formula C24H30N6O2 B15004609 N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide

N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide

Cat. No.: B15004609
M. Wt: 434.5 g/mol
InChI Key: PTDDQCSFYNIEIT-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide is a complex organic compound that features a unique structure combining adamantane, oxadiazole, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a propyl chain.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The adamantane derivative is coupled with the oxadiazole and benzodiazole intermediates under specific conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions may target the oxadiazole and benzodiazole rings.

    Substitution: Substitution reactions can occur at various positions on the benzodiazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the adamantane moiety.

    Reduction Products: Reduced forms of the oxadiazole and benzodiazole rings.

    Substitution Products: Substituted benzodiazole derivatives.

Scientific Research Applications

N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

  • **N-[1-(Adamantan-1-YL)ethyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide
  • **N-[1-(Adamantan-1-YL)methyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide

Uniqueness: N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide stands out due to its specific combination of structural features, which may confer unique biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C24H30N6O2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C24H30N6O2/c1-2-19(24-10-14-7-15(11-24)9-16(8-14)12-24)27-20(31)13-30-18-6-4-3-5-17(18)26-23(30)21-22(25)29-32-28-21/h3-6,14-16,19H,2,7-13H2,1H3,(H2,25,29)(H,27,31)

InChI Key

PTDDQCSFYNIEIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C5=CC=CC=C5N=C4C6=NON=C6N

Origin of Product

United States

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